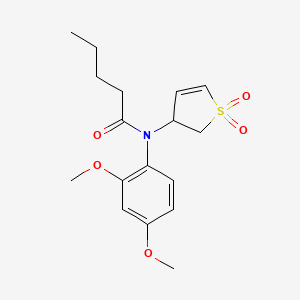

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

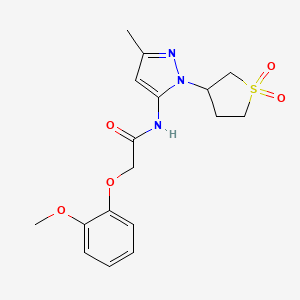

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, commonly known as DPTP, is a chemical compound that has been widely used in scientific research. DPTP belongs to the class of compounds known as amides and has a molecular formula of C17H23NO5S.

Applications De Recherche Scientifique

Novel Niacin-Lipoic Acid Dimers in Atherosclerosis Treatment

A novel series of niacin-lipoic acid dimers, including compounds resembling N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, have shown promising applications in the treatment of atherosclerosis and dyslipidemia without the flushing effect commonly associated with niacin. Through molecular docking simulation, these compounds, specifically N2L, demonstrated potent agonist activity for the high-affinity niacin receptor GPR109A, along with antioxidation and cytoprotection benefits. This research suggests N2L's potential in lipid modulation and atherosclerotic lesions regulation, highlighting its application prospects in drug development for atherosclerosis treatment (Jiang et al., 2019).

Synthesis and Characterization of Novel Dipeptide Mimetics

Research into the synthesis and characterization of novel dipeptide mimetics with hydantoin moiety, including derivatives of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, has been conducted. This work involved the creation of new 5,5-dimethylhydantoin derivatives characterized by infrared (IR), MS, and NMR spectra, offering insights into their potential biochemical applications and interactions (Todorov & Naydenova, 2010).

Methylglyoxal in Food and Living Organisms

While not directly related to N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, research on methylglyoxal and its reactive nature in forming advanced glycation end-products provides a foundation for understanding the biochemical interactions and potential therapeutic applications of similar compounds in managing complications of diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5S/c1-4-5-6-17(19)18(13-9-10-24(20,21)12-13)15-8-7-14(22-2)11-16(15)23-3/h7-11,13H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMXOPCZKOZXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)

![6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2618344.png)

![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2618346.png)

![8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline](/img/structure/B2618353.png)